molecular formula C10H19NO2 B14168916 1-(2,6-Dimethylmorpholin-4-yl)butan-1-one CAS No. 57150-50-2

1-(2,6-Dimethylmorpholin-4-yl)butan-1-one

Katalognummer: B14168916
CAS-Nummer: 57150-50-2
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: LCNITFANPAPNTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with butanone under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-(2,6-Dimethylmorpholin-4-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethylmorpholin-4-yl)butan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dimethylmorpholin-4-yl)butan-1-one can be compared with other similar compounds, such as:

    4-(2,6-Dimethylmorpholin-4-yl)butan-1-amine: This compound has a similar structure but differs in the functional group attached to the morpholine ring.

    4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one: This compound contains additional substituents on the phenyl ring, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.

Eigenschaften

CAS-Nummer

57150-50-2

Molekularformel

C10H19NO2

Molekulargewicht

185.26 g/mol

IUPAC-Name

1-(2,6-dimethylmorpholin-4-yl)butan-1-one

InChI

InChI=1S/C10H19NO2/c1-4-5-10(12)11-6-8(2)13-9(3)7-11/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

LCNITFANPAPNTA-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)N1CC(OC(C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.